molecular formula C8H5F2N B1411374 2,3-Difluoro-6-methylbenzonitrile CAS No. 1807183-03-4

2,3-Difluoro-6-methylbenzonitrile

Cat. No. B1411374
CAS RN: 1807183-03-4
M. Wt: 153.13 g/mol
InChI Key: RLISYLDOVHWOLY-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-6-methylbenzonitrile is 1S/C8H5F2N/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms and a methyl group attached to it.

Scientific Research Applications

Ambident Behavior in SNAr Substitutions

The ambident behavior of ketone enolate anions in SNAr substitutions on fluorobenzonitrile substrates, including those similar to 2,3-difluoro-6-methylbenzonitrile, has been studied. These substrates are suitable for examining carbon versus oxygen nucleophilic attack by enolate anions of weakly acidic ketones. This research provides insight into the charge control character of the reaction and the influence of the nucleophile structure and solvent on the reaction outcomes (Guedira & Beugelmans, 1992).

Structural Trends in Fluorobenzonitriles

Investigations into the structural trends of mono-, di-, and pentafluorobenzonitriles using Fourier Transform Microwave Spectroscopy have shed light on how fluorination affects the geometry of the benzonitrile backbone. This research is relevant for understanding the electronic structure and hybridization changes induced by fluorination in compounds like 2,3-difluoro-6-methylbenzonitrile (Kamaee et al., 2015).

Synthesis and Characterization of Fluorinated Polymers

The synthesis and characterization of novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile have been explored. These polymers exhibit excellent solubility in common solvents and high thermal stability, making them potentially useful for applications requiring materials with these properties (Kimura et al., 2001).

Spectroscopic Analysis and Molecular Geometry

Detailed spectroscopic analysis and investigation of molecular geometry, vibrational spectra, and electronic transitions have been conducted on fluorinated benzonitriles. These studies provide a deeper understanding of the molecular structure and behavior of such compounds, which is crucial for their application in various scientific research fields (Ajaypraveenkumar et al., 2017).

Microwave Spectrum and Molecular Structure

Research on the microwave spectrum and molecular structure of difluorobenzonitriles, including analysis of rotational and centrifugal distortion constants, offers valuable data on the physical properties of these molecules. This information is essential for the application of such compounds in fields like material science and chemistry (Sharma & Doraiswamy, 1996).

Safety and Hazards

The safety information available indicates that 2,3-Difluoro-6-methylbenzonitrile may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

2,3-difluoro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLISYLDOVHWOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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